molecular formula C25H23N3O3S B2597401 N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-40-5

N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2597401
CAS No.: 865657-40-5
M. Wt: 445.54
InChI Key: LRTJOYDBTYNKSX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications

Environmental Monitoring and Removal Techniques

Research has highlighted the presence and impact of persistent organic pollutants like sulfamethoxazole, which, similar to the compound , contains specific functional groups that contribute to its environmental persistence and biological activity. Cleaner technologies for the removal of such contaminants from aqueous solutions have been explored, including adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs). These methods focus on breaking down pollutants into less harmful substances through chemical reactions facilitated by materials with high stability and functionality, adaptable to varying pH conditions, and cost-effective for sustainable development (Prasannamedha & Kumar, 2020).

Pharmacology and Drug Development

The exploration of novel therapeutic agents often involves the synthesis and evaluation of compounds with specific molecular frameworks. For instance, the study of thiophene analogues for potential carcinogenicity provides insights into the design and evaluation of new drugs. These compounds are evaluated for their biological activity and potential therapeutic applications, indicating a pathway for the assessment of new compounds with unique molecular structures (Ashby et al., 1978).

Metabolism and Toxicity Studies

Understanding the metabolism and potential toxicity of pharmaceutical compounds is crucial in drug development. Studies on widely used drugs like paracetamol (acetaminophen) reveal complex metabolic pathways and genetic differences that influence drug efficacy and safety. These insights are essential for evaluating new compounds, ensuring they are metabolized safely without producing harmful metabolites (Zhao & Pickering, 2011).

Advanced Drug Delivery Systems

The development of novel synthesis methods and the study of pharmaceutical impurities are critical for improving drug formulations and delivery systems. For instance, research on omeprazole, a proton pump inhibitor, includes the synthesis of novel impurities and their characterization. Such studies contribute to the understanding of drug stability, efficacy, and safety, which are applicable in developing advanced formulations for new compounds (Saini et al., 2019).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-13-11-19(12-14-20)26-22(29)16-32-25-23(17-7-4-3-5-8-17)27-24(28-25)18-9-6-10-21(15-18)31-2/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTJOYDBTYNKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.